1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
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Overview
Description
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is an organic compound with a unique molecular structure. It is known for its versatility as an organic building block and has a molecular weight of 344.39 g/mol . This compound is often used in various chemical reactions due to its distinctive properties.
Scientific Research Applications
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone typically involves the reaction of cyclopropylcarbonyl chloride with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted ethanones, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar in structure but with a propanone group instead of a cyclopropyl group.
1-Cyclopropyl-2-methyl-1-propanone: Contains a methyl group instead of the triphenylphosphoranylidene group.
Uniqueness
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is unique due to its combination of a cyclopropyl group and a triphenylphosphoranylidene group. This unique structure imparts distinctive reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRKHPNPOYGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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